4-Butylcyclohexane-1-carbonyl chloride 4-Butylcyclohexane-1-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 67679-84-9
VCID: VC7807402
InChI: InChI=1S/C11H19ClO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3
SMILES: CCCCC1CCC(CC1)C(=O)Cl
Molecular Formula: C11H19ClO
Molecular Weight: 202.72 g/mol

4-Butylcyclohexane-1-carbonyl chloride

CAS No.: 67679-84-9

Cat. No.: VC7807402

Molecular Formula: C11H19ClO

Molecular Weight: 202.72 g/mol

* For research use only. Not for human or veterinary use.

4-Butylcyclohexane-1-carbonyl chloride - 67679-84-9

Specification

CAS No. 67679-84-9
Molecular Formula C11H19ClO
Molecular Weight 202.72 g/mol
IUPAC Name 4-butylcyclohexane-1-carbonyl chloride
Standard InChI InChI=1S/C11H19ClO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3
Standard InChI Key ZHJCVLQOKPGYDJ-UHFFFAOYSA-N
SMILES CCCCC1CCC(CC1)C(=O)Cl
Canonical SMILES CCCCC1CCC(CC1)C(=O)Cl

Introduction

Chemical Structure and Nomenclature

4-tert-Butylcyclohexane-1-carbonyl chloride belongs to the class of organic compounds known as acyl chlorides, distinguished by the presence of a carbonyl chloride (-COCl) functional group. Its IUPAC name, 4-tert-butylcyclohexane-1-carbonyl chloride, explicitly defines its structure: a cyclohexane ring with a tert-butyl substituent at the 4-position and a carbonyl chloride group at the 1-position .

The tert-butyl group (C(CH₃)₃) introduces steric bulk, influencing the compound’s conformational dynamics and reactivity. The carbonyl chloride group, highly electrophilic due to the electron-withdrawing effects of chlorine, renders the compound reactive toward nucleophiles. The molecular formula is C₁₁H₁₉ClO, with a molar mass of 202.72 g/mol .

Key Structural and Physical Properties

PropertyValueSource
CAS Registry Number20451-50-7
Molecular FormulaC₁₁H₁₉ClO
Molecular Weight202.72 g/mol
Exact Mass202.11200 g/mol
Topological Polar Surface Area17.07 Ų
LogP (Partition Coefficient)3.6043
InChIInChI=1S/C11H19ClO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3
InChI KeyQPKSDZYQGFDJIU-UHFFFAOYSA-N

The tert-butyl group adopts an equatorial conformation on the cyclohexane ring to minimize steric strain, while the carbonyl chloride group occupies an axial or equatorial position depending on the solvent and temperature.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 4-tert-butylcyclohexane-1-carbonyl chloride typically proceeds via chlorination of the corresponding carboxylic acid, 4-tert-butylcyclohexanecarboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice due to its efficiency in converting carboxylic acids to acyl chlorides under mild conditions.

Reaction Mechanism:

  • The carboxylic acid reacts with SOCl₂ to form an intermediate mixed anhydride.

  • Chloride ion attacks the electrophilic carbonyl carbon, displacing sulfur dioxide (SO₂) and hydrochloric acid (HCl).

4-tert-Butylcyclohexanecarboxylic acid+SOCl24-tert-Butylcyclohexane-1-carbonyl chloride+SO2+HCl\text{4-tert-Butylcyclohexanecarboxylic acid} + \text{SOCl}_2 \rightarrow \text{4-tert-Butylcyclohexane-1-carbonyl chloride} + \text{SO}_2 + \text{HCl}

Optimized Conditions:

  • Solvent: Anhydrous dichloromethane or toluene.

  • Temperature: 0–60°C, with reflux employed to accelerate the reaction.

  • Reaction Time: 4–12 hours, monitored by TLC or FTIR for completion.

Industrial Production

Industrial-scale synthesis employs continuous-flow reactors to enhance yield and purity. Advanced catalytic systems and in-line purification techniques, such as fractional distillation, ensure high throughput. Safety protocols prioritize containment of HCl gas and SO₂ emissions.

Reactivity and Applications in Organic Synthesis

The carbonyl chloride group’s electrophilicity enables diverse transformations, making this compound a versatile acylating agent.

Nucleophilic Acyl Substitution

  • Amide Formation: Reacts with primary or secondary amines to yield substituted amides.

    R2NH+4-tert-Butylcyclohexane-1-carbonyl chlorideR2N-CO-cyclohexyl-tert-butyl+HCl\text{R}_2\text{NH} + \text{4-tert-Butylcyclohexane-1-carbonyl chloride} \rightarrow \text{R}_2\text{N-CO-cyclohexyl-tert-butyl} + \text{HCl}
  • Esterification: Alcohols react to form esters, useful in fragrance and polymer industries.

  • Friedel-Crafts Acylation: Functions as an acylating agent for aromatic rings in Lewis acid-catalyzed reactions.

Peptide Coupling

In peptide synthesis, the compound serves as an activated carbonyl source for forming peptide bonds, though its steric bulk may limit use in sterically hindered systems.

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